(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol
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Overview
Description
(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring an aminomethyl group at the 4-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)-6-methylpyridine-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like NaBH4 or LiAlH4.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms .
Medicine
Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Aminomethyl)phenyl)methanol: Similar structure but with a phenyl ring instead of a pyridine ring.
(4-(Aminomethyl)-2,6-dimethylphenol): Contains additional methyl groups on the phenyl ring.
(4-(Aminomethyl)-2,6-dimethylpyridin-3-yl)methanol: Similar structure with additional methyl groups on the pyridine ring.
Uniqueness
(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This configuration provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
[4-(aminomethyl)-6-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(3-9)8(5-11)4-10-6/h2,4,11H,3,5,9H2,1H3 |
InChI Key |
MYMZVEMRQIBJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CO)CN |
Origin of Product |
United States |
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